molecular formula C23H29ClN2O2 B13732572 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride CAS No. 37126-58-2

1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride

Cat. No.: B13732572
CAS No.: 37126-58-2
M. Wt: 400.9 g/mol
InChI Key: QOLROUACXYEROT-UHFFFAOYSA-N
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Description

1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic organic compound. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the ethyl and phenyl groups through electrophilic aromatic substitution.

    Attachment of the Morpholino Group: This step might involve nucleophilic substitution or addition reactions to attach the morpholino group to the propyl chain.

    Formation of the Hydrochloride Salt: The final step usually involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the morpholino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:

    Binding to Receptors: Modulating the activity of specific receptors in the body.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease processes.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-3-ethyl-3-phenyl-2H-indol-2-one: Lacks the morpholino group.

    1,3-Dihydro-3-ethyl-1-(3-(piperidino)propyl)-3-phenyl-2H-indol-2-one: Contains a piperidino group instead of a morpholino group.

    1,3-Dihydro-3-ethyl-1-(3-(dimethylamino)propyl)-3-phenyl-2H-indol-2-one: Contains a dimethylamino group instead of a morpholino group.

Uniqueness

The presence of the morpholino group in 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride might confer unique properties, such as increased solubility or specific biological activity, compared to similar compounds.

Properties

CAS No.

37126-58-2

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

3-ethyl-1-(3-morpholin-4-ium-4-ylpropyl)-3-phenylindol-2-one;chloride

InChI

InChI=1S/C23H28N2O2.ClH/c1-2-23(19-9-4-3-5-10-19)20-11-6-7-12-21(20)25(22(23)26)14-8-13-24-15-17-27-18-16-24;/h3-7,9-12H,2,8,13-18H2,1H3;1H

InChI Key

QOLROUACXYEROT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N(C1=O)CCC[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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